7-Bromo-8-fluoro-2-methylquinoline
Overview
Description
7-Bromo-8-fluoro-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal chemistry, agriculture, and materials science. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties, making it a valuable compound for various scientific research applications.
Scientific Research Applications
7-Bromo-8-fluoro-2-methylquinoline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential antibacterial, antiviral, and anticancer activities.
Biological Research: It serves as a probe for studying enzyme inhibition and receptor binding in biological systems.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Agriculture: It is employed in the synthesis of agrochemicals with improved efficacy and environmental safety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluoro-2-methylquinoline typically involves the halogenation of a quinoline precursor. One common method is the nucleophilic substitution reaction, where a bromine and fluorine atom are introduced into the quinoline ring. The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure efficient and consistent production of the compound with high purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-fluoro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids in the presence of base.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological and chemical properties .
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoro-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
7-Fluoro-2-methylquinoline: Lacks the bromine atom, which may result in different biological activities and chemical properties.
8-Bromo-2-methylquinoline: Lacks the fluorine atom, affecting its reactivity and applications.
7-Bromo-8-fluoroquinoline: Lacks the methyl group, which can influence its solubility and interaction with molecular targets.
Uniqueness: 7-Bromo-8-fluoro-2-methylquinoline is unique due to the combined presence of bromine, fluorine, and methyl groups in the quinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications .
Properties
IUPAC Name |
7-bromo-8-fluoro-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJLUBLVRXPCKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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